2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

Catalog No.
S885772
CAS No.
808132-80-1
M.F
C41H50N7O7P
M. Wt
783.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phospho...

CAS Number

808132-80-1

Product Name

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C41H50N7O7P

Molecular Weight

783.9 g/mol

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1

InChI Key

VTJVYRYTDJTIAW-MICLYWDSSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC

Building Block for Oligonucleotide Synthesis

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a chemical compound used in scientific research, particularly in the field of oligonucleotide synthesis. Oligonucleotides are short, single-stranded molecules of DNA or RNA. They play a crucial role in various biological processes and have potential applications in diagnostics and therapeutics .

This specific compound is a phosphoramidite derivative of a modified guanosine nucleoside. Guanosine is one of the four building blocks of RNA. The modifications on the molecule serve several purposes:

  • 2'-Deoxy: This refers to the absence of a hydroxyl group at the 2' position of the ribose sugar ring. This modification makes the resulting oligonucleotide more stable against enzymatic degradation compared to natural RNA .
  • 5'-O-DMT (dimethoxytrityl): This is a protecting group attached to the 5' oxygen atom of the ribose sugar. Protecting groups are used during oligonucleotide synthesis to prevent unwanted reactions at specific sites on the molecule .
  • N2-methyl: This modification involves the addition of a methyl group to the N2 nitrogen atom of the guanine base. This methylation can affect the binding properties of the resulting oligonucleotide .
  • 3'-CE phosphoramidite: This refers to a specific functional group attached to the 3' end of the molecule, which allows for the coupling of this modified guanosine unit to other nucleotides during oligonucleotide synthesis using automated DNA synthesizers .

By incorporating 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite into synthetic oligonucleotides, researchers can create molecules with specific properties tailored for their research needs. These modified oligonucleotides can be used for various applications, such as:

  • Antisense therapy: Studying how modified oligonucleotides can target and inhibit gene expression .
  • Aptamers: Developing oligonucleotides that can bind to specific targets with high affinity, useful for diagnostics and drug discovery .
  • RNA interference (RNAi): Creating small interfering RNAs (siRNAs) to silence specific genes .

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is a modified nucleoside that serves as a building block in the synthesis of oligonucleotides. Its molecular formula is C41H50N7O7P, and it has a molecular weight of 783.85 g/mol. The compound features a 2'-deoxy structure, which means it lacks an oxygen atom at the 2' position of the ribose sugar, distinguishing it from ribonucleosides. The 5'-O-DMT (dimethoxytrityl) group is a protecting group that prevents premature reactions during oligonucleotide synthesis, while the N2-methyl modification enhances the stability and binding properties of the guanosine base .

  • Enhanced stability: N2-methyl modifications can improve the stability of synthetic RNA by protecting against enzymatic degradation.
  • Altered recognition: The modification may influence how the RNA molecule is recognized by cellular machinery, potentially leading to novel functionalities.

The primary chemical reaction involving 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite is its incorporation into growing oligonucleotide chains through phosphoramidite chemistry. This process typically involves:

  • Deprotection: The dimethoxytrityl group is removed under acidic conditions to expose the hydroxyl group at the 5' position.
  • Coupling: The activated phosphoramidite reacts with the free hydroxyl group of another nucleotide, forming a phosphodiester bond.
  • Oxidation: The resulting phosphite intermediate is oxidized to a more stable phosphate form.

These steps are repeated to elongate the oligonucleotide chain as desired .

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite has been shown to play a role in biological studies related to DNA replication and repair mechanisms. Its unique N2-methyl modification allows researchers to probe the steric requirements at the N2 position of deoxyguanosine, which can influence interactions with proteins and other nucleic acids . This compound may also be useful in studying N2-alkylguanine DNA adducts and their effects on catalytic efficiency in enzymatic reactions .

The synthesis of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite typically involves several key steps:

  • Starting Material: The synthesis begins with commercially available nucleosides or modified nucleosides.
  • Protection: The hydroxyl groups are protected using appropriate protecting groups such as dimethoxytrityl for the 5' position.
  • Methylation: The N2 position is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  • Phosphorylation: Finally, the compound is converted into its phosphoramidite form through reaction with phosphorus oxychloride and subsequent treatment with amines .

The applications of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite include:

  • Oligonucleotide Synthesis: It is primarily used in solid-phase synthesis of DNA and RNA oligonucleotides.
  • Molecular Probes: This compound can serve as a chemical probe for studying DNA interactions and modifications.
  • Therapeutic Development: Its derivatives may be explored for potential therapeutic applications in gene therapy and antisense oligonucleotide design .

Interaction studies involving 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite focus on its binding properties with proteins and other nucleic acids. Research has indicated that modifications at the N2 position can significantly affect how guanine interacts within DNA structures, influencing both stability and recognition by enzymes involved in replication and repair processes . Such studies are crucial for understanding mutagenesis and drug design targeting specific DNA sequences.

Several compounds share structural similarities with 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite, including:

  • 2'-Deoxy-5'-O-DMT-N2-isobutyryl-O6-methylguanosine 3'-CE phosphoramidite: This compound features an isobutyryl group at the N2 position, which may alter its biological activity compared to the methyl derivative.
  • N6-Methyladenosine Phosphoramidites: These compounds are similar in terms of being modified nucleosides but differ in their base structure (adenosine vs. guanosine).
  • N4-Methylcytidine Phosphoramidites: Another class of modified nucleosides that allows for probing interactions but focuses on cytidine.

Unique Features

The uniqueness of 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite lies in its specific N2-methyl modification, which enhances stability and alters interaction dynamics compared to other nucleoside derivatives. This makes it particularly valuable for applications requiring precise control over nucleic acid behavior in biochemical assays and therapeutic contexts .

XLogP3

5.3

Dates

Modify: 2023-08-16

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